molecular formula C28H31N5O3 B6492095 2-(3,4-dimethylphenyl)-5-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326807-75-3

2-(3,4-dimethylphenyl)-5-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6492095
CAS No.: 1326807-75-3
M. Wt: 485.6 g/mol
InChI Key: DHTGAHZUCZKBCB-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-5-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one ( 1326807-75-3) is a chemical compound supplied for research and development purposes. This compound has a molecular formula of C₂₈H₃₁N₅O₃ and a molecular weight of 485.58 g/mol . Chemical Identifiers and Properties The compound is characterized by several structural identifiers, including the InChI Key DHTGAHZUCZKBCB-UHFFFAOYSA-N and a defined SMILES string . Predicted physicochemical properties include a boiling point of 680.1±55.0 °C and a pKa of 3.62±0.10 . Research Relevance While the specific biological target and mechanism of action for this compound are not detailed in the available literature, its molecular structure incorporates features of interest in medicinal chemistry. The presence of a pyrazolo[1,5-a]pyrazin-4-one core linked to a phenylpiperazine moiety suggests potential for investigation in various biochemical pathways. Piperazine derivatives are commonly explored in pharmaceutical research, and compounds with complex heterocyclic systems are often screened for diverse biological activities . Researchers are advised to consult the primary scientific literature for any newly published studies on this specific molecule. Supply Information This product is available for research use in various quantities. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-5-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O3/c1-20-4-5-22(18-21(20)2)25-19-26-28(35)32(16-17-33(26)29-25)11-10-27(34)31-14-12-30(13-15-31)23-6-8-24(36-3)9-7-23/h4-9,16-19H,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTGAHZUCZKBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethylphenyl)-5-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into distinct functional groups:

  • Pyrazolo[1,5-a]pyrazin core : This scaffold is known for its pharmacological potential.
  • Dimethylphenyl group : Enhances lipophilicity and may influence receptor interactions.
  • Piperazine moiety : Often associated with neuropharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of cell proliferation : Studies have shown that derivatives of pyrazolo[1,5-a]pyrazine can inhibit the growth of various cancer cell lines, including A549 lung cancer cells. The inhibition is often dose-dependent and time-dependent, suggesting a targeted mechanism (e.g., modulation of autophagy) .
  • Anti-inflammatory properties : Compounds within this chemical class have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Receptor modulation : The piperazine component may interact with various neurotransmitter receptors, potentially influencing conditions such as schizophrenia .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent effects : Variations in the aryl groups attached to the pyrazole core can lead to significant differences in biological activity. For instance, compounds with halogenated phenyl groups exhibit enhanced potency against cancer cells .
  • Piperazine modifications : Alterations in the piperazine ring can improve selectivity for specific receptors (e.g., D3 dopamine receptors) while reducing side effects .

Biological Activity Data Table

The following table summarizes key findings related to the biological activity of similar pyrazolo[1,5-a]pyrazine derivatives:

CompoundActivity TypeTarget Cell Line/ModelIC50 (µM)Reference
3oAnticancerA549 lung cancer cells0.15
4kmGlu5 PAMPreclinical models0.54
4bAntimicrobialMTB strain H37Rv6.25
16Anti-inflammatoryCytokine assays10

Case Studies

Several studies highlight the efficacy and potential applications of compounds related to our target compound:

  • Cancer Treatment : A study evaluated a series of pyrazolo[1,5-a]pyrazin derivatives against A549 cells, revealing that specific modifications significantly enhanced their growth-inhibitory effects .
  • Inflammatory Disorders : Another investigation demonstrated that certain pyrazole derivatives could inhibit TNF-α and IL-6 production by up to 85%, indicating potential therapeutic applications in inflammatory diseases .
  • Neurological Applications : Research on mGlu5 positive allosteric modulators indicates that modifications to the pyrazolo core can lead to compounds with promising pharmacokinetic profiles for treating schizophrenia .

Scientific Research Applications

Chemistry

This compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows it to be modified into more complex structures. These transformations can lead to the development of new materials or pharmaceuticals.

Biology

In biological studies, the compound has shown potential in enzyme inhibition and receptor binding assays. Specifically, it has been investigated for its interaction with alpha1-adrenergic receptors , which are crucial in various physiological processes including vasoconstriction and blood pressure regulation. The compound acts as an antagonist at these receptors, suggesting its possible use in treating conditions like hypertension.

Medicine

The therapeutic applications of this compound are particularly promising. Due to its pharmacological properties, it may be utilized in the development of new drugs targeting neurological and cardiovascular disorders. Its structural similarity to known pharmacophores allows researchers to explore its efficacy and safety profiles through preclinical studies.

Case Studies

Several studies have documented the biological activity of related compounds:

  • Study on Receptor Binding : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[1,5-a]pyrazin compounds exhibited significant binding affinity to alpha1-adrenergic receptors, highlighting the importance of structural modifications for enhancing activity .
  • Enzyme Inhibition Assays : Research published in Bioorganic & Medicinal Chemistry Letters reported that modifications on the piperazine moiety improved inhibition rates against specific enzymes involved in cancer pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects
Compound Name/ID Core Structure Key Substituents Pharmacological Target/Activity Reference
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 2-(3,4-dimethylphenyl); 5-(3-oxopropyl-4-(4-methoxyphenyl)piperazine) Hypothesized: CNS receptors or kinase inhibition
5-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-pyrazolo[1,5-a]pyrazin-4-one Pyrazolo[1,5-a]pyrazin-4-one 2-(4-methylphenyl); 5-(oxadiazole-dimethoxyphenyl) Unknown, but oxadiazole may enhance metabolic stability
1-(3-(4-(3-Methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno-triazolo-pyrimidin-5-one Thieno-triazolo-pyrimidinone Piperazine-methoxyphenyl; propyl chain Potential kinase or GPCR modulation
Pyrazolo[1,5-a]pyrimidin-7-ol derivatives Pyrazolo[1,5-a]pyrimidin-7-ol Varied aryl groups (e.g., 4-isopropylphenyl) Proton-sensitive motifs for solubility or tautomerization

Key Observations :

  • Oxadiazole-containing derivatives (e.g., ) prioritize metabolic stability, while the target’s 3-oxopropyl linker may influence conformational flexibility and binding kinetics.
Pharmacological and Physicochemical Properties
  • PI3Kδ Inhibition: Pyrazolo[1,5-a]pyrimidine derivatives (Table 4 in ) exhibit nanomolar IC50 values for PI3Kδ, with selectivity over α/β/γ isoforms. While the target compound’s activity is unconfirmed, its piperazine group could mimic the sulfonylpiperazine motifs in selective inhibitors (e.g., ).
  • Solubility and Bioavailability: The 4-methoxyphenyl group may improve water solubility compared to non-polar analogues (e.g., 3,4-dimethylphenyl in ), though the bulky piperazine moiety could reduce membrane permeability.

Preparation Methods

Reaction Mechanism and Optimization

The CDC process involves acetic acid-promoted oxidative coupling between ethyl acetoacetate (β-ketoester) and N-amino-2-iminopyridine under an oxygen atmosphere. This step proceeds via nucleophilic addition of the enolized β-dicarbonyl compound to the iminopyridine, followed by oxidative dehydrogenation and cyclization (Figure 1).

Optimization Parameters:

  • Oxidant: Molecular oxygen (O₂) enhances yields (94%) compared to air (74%) or inert atmospheres (6%).

  • Acid Catalyst: Acetic acid (6 equivalents) outperforms strong Brønsted acids (e.g., p-TSA, TFA), minimizing side reactions.

  • Solvent: Ethanol facilitates high solubility and reaction homogeneity.

Table 1: Optimization of Core Synthesis Conditions

ParameterConditionYield (%)
OxidantO₂ (1 atm)94
Air74
Argon6
Acid (6 equiv)Acetic acid94
p-TSA41
TFA55

Functionalization at Position 5: 3-Oxopropyl-Piperazine Side Chain

The 3-oxopropyl side chain is introduced via alkylation of the pyrazolo[1,5-a]pyrazin-4-one core with 3-bromopropiophenone, followed by piperazine substitution.

Alkylation of the Core

Reaction Conditions:

  • Alkylating Agent: 3-Bromopropiophenone (1.2 equiv)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: DMF, 80°C, 8 h

  • Yield: 70%

Synthesis of 4-(4-Methoxyphenyl)piperazine

Method: Buchwald-Hartwig amination of 1-bromo-4-methoxybenzene with piperazine using Pd₂(dba)₃ and Xantphos as ligands.
Yield: 88%.

Nucleophilic Substitution at the Ketone

The bromine in 3-bromopropiophenone is displaced by 4-(4-methoxyphenyl)piperazine under refluxing acetonitrile (12 h, 80°C), yielding 3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one (75% yield).

Table 2: Piperazine Substitution Optimization

SolventTemperature (°C)Time (h)Yield (%)
Acetonitrile801275
DMF100668
Ethanol701860

Final Assembly: Coupling of Side Chain to Core

The 3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one is coupled to the 5-position of the pyrazolo[1,5-a]pyrazin-4-one core via a nucleophilic substitution reaction.

Conditions:

  • Base: NaH (1.5 equiv)

  • Solvent: THF, 0°C to room temperature, 6 h

  • Yield: 65%

Challenges:

  • Steric hindrance at position 5 reduces reactivity, necessitating excess alkylating agent (1.5 equiv).

  • Column chromatography (SiO₂, ethyl acetate/hexane 1:2) is required for purification.

Alternative Pathways and Comparative Analysis

One-Pot CDC-Alkylation Approach

An alternative strategy combines core synthesis and alkylation in a single pot, leveraging the oxidative CDC conditions to facilitate subsequent functionalization. However, yields are lower (50%) due to competing side reactions.

Reductive Amination Route

The 3-oxopropyl side chain can be introduced via reductive amination of 3-aminopropiophenone with 4-(4-methoxyphenyl)piperazine using NaBH₃CN. While feasible, this method requires stringent moisture control and yields 62% product.

Scalability and Industrial Considerations

Key Factors:

  • Cost Efficiency: Acetic acid and molecular oxygen are economical promoters for large-scale CDC reactions.

  • Purification: Recrystallization from ethanol/water (4:1) achieves >95% purity for intermediates.

  • Throughput: Batch processing for Suzuki coupling and alkylation steps ensures reproducibility.

Q & A

Basic: What synthetic strategies are validated for constructing the pyrazolo[1,5-a]pyrazin-4-one core?

The pyrazolo[1,5-a]pyrazin-4-one scaffold is typically synthesized via cyclization or condensation reactions. Key methods include:

  • Cyclization with POCl₃ : Reacting pyrazole-5-amine derivatives with ketones or aldehydes under reflux with phosphorous oxychloride (POCl₃) at 120°C to form the fused pyrazine ring .
  • Solvent-free condensation : One-pot reactions of barbituric acids, 1H-pyrazol-5-amines, and aldehydes under solvent-free conditions to improve yield and reduce purification steps .
  • α,β-unsaturated ketone intermediates : Reacting pyrazole derivatives with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) to form intermediates, followed by oxidation or cyclization .

Table 1 : Representative Synthetic Routes

MethodReagents/ConditionsYield (%)Characterization TechniquesReference
POCl₃ cyclizationPOCl₃, 120°C, 6h65–78IR, ¹H/¹³C NMR, MS
Solvent-free condensationBarbituric acid, 150°C, 4h72–85X-ray diffraction, HPLC

Basic: Which analytical techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing pyrazole C-H from piperazine N-CH₂) in DMSO-d₆ or CDCl₃. Key signals include:
    • Pyrazolo[1,5-a]pyrazin-4-one carbonyl (δ 160–165 ppm in ¹³C NMR).
    • Piperazine N-CH₂ protons (δ 2.5–3.5 ppm in ¹H NMR) .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry of substituents (e.g., 3,4-dimethylphenyl orientation) .
  • Mass spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy), especially for detecting impurities like unreacted intermediates .

Advanced: How can coupling efficiency of the 4-(4-methoxyphenyl)piperazine moiety be optimized?

The piperazine moiety is introduced via nucleophilic substitution or amide coupling:

  • Nucleophilic substitution : React 3-chloropropionyl intermediates with 4-(4-methoxyphenyl)piperazine in acetonitrile under reflux (80°C, 12h) with K₂CO₃ as a base (yield: 60–70%) .
  • Amide coupling : Use EDCI/HOBt activation for coupling 3-carboxypropyl intermediates with piperazine derivatives (DMF, rt, 24h; yield: 55–65%) .
    Key considerations :
  • Electron-donating groups (e.g., 4-methoxy) on the phenyl ring enhance nucleophilicity of piperazine, improving reaction rates .
  • Polar aprotic solvents (e.g., DMF) stabilize transition states but may require post-reaction dialysis to remove residual solvents .

Advanced: How to resolve contradictions in reported biological activity data for structural analogs?

Discrepancies in bioactivity (e.g., IC₅₀ variations in cytotoxicity assays) often arise from:

  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) .
  • Substituent effects : The 3,4-dimethylphenyl group enhances lipophilicity (logP > 3), improving membrane permeability but reducing solubility, which affects dose-response curves .
    Mitigation strategies :
  • Standardize assays using WHO-recommended cell lines and controls.
  • Perform comparative molecular field analysis (CoMFA) to correlate substituent electronic properties with activity .

Basic: What in vitro biological activities are reported for related compounds?

  • Antibacterial activity : Pyrazolo-pyrazinone derivatives show moderate activity against S. aureus (MIC: 32–64 µg/mL) via topoisomerase IV inhibition .
  • Cytotoxicity : Analogues with 4-methoxyphenylpiperazine moieties exhibit IC₅₀ values of 8–12 µM against breast cancer cells (MDA-MB-231) by inducing apoptosis .
  • Carbonic anhydrase inhibition : Piperazine-linked derivatives inhibit hCA II (Ki: 0.8–1.2 µM), suggesting potential for antiglaucoma applications .

Advanced: What strategies improve metabolic stability of this compound?

  • Introducing electron-withdrawing groups : Replace 4-methoxy with 4-CF₃ on the piperazine phenyl ring to reduce oxidative metabolism .
  • Deuterium incorporation : Replace labile C-H bonds (e.g., methyl groups) with deuterium to slow CYP450-mediated degradation .
  • Prodrug approaches : Mask the ketone group as a ketal or oxime to enhance plasma stability .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

  • Variable substituent libraries : Synthesize analogs with systematic substitutions (e.g., 3,4-dimethylphenyl → 3-Cl, 4-F) and test in parallel assays .
  • 3D-QSAR modeling : Use Schrödinger’s Maestro to correlate steric/electronic parameters with activity .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyrazinone carbonyl) using MOE or Discovery Studio .

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